4-Prenyloxyresveratrol

描述

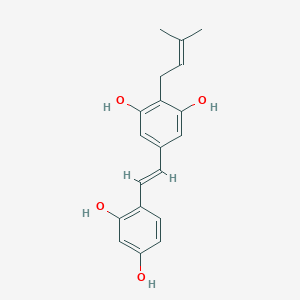

Structure

3D Structure

属性

IUPAC Name |

5-[(E)-2-(2,4-dihydroxyphenyl)ethenyl]-2-(3-methylbut-2-enyl)benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O4/c1-12(2)3-8-16-18(22)9-13(10-19(16)23)4-5-14-6-7-15(20)11-17(14)21/h3-7,9-11,20-23H,8H2,1-2H3/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEHGVKWVMWWVQZ-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=C(C=C1O)C=CC2=C(C=C(C=C2)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC1=C(C=C(C=C1O)/C=C/C2=C(C=C(C=C2)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90415184 | |

| Record name | 4'-Prenyloxyresveratrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90415184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2',3,4',5-Tetrahydroxy-4-prenylstilbene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035478 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

69065-16-3 | |

| Record name | 4-Prenyloxyresveratrol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69065-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-Prenyloxyresveratrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90415184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2',3,4',5-Tetrahydroxy-4-prenylstilbene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035478 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

196 - 197 °C | |

| Record name | 2',3,4',5-Tetrahydroxy-4-prenylstilbene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035478 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Properties of 4-Prenyloxyresveratrol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on 4-prenyloxyresveratrol is limited in publicly available scientific literature. This guide provides a comprehensive overview based on the known properties of its parent compound, resveratrol, and other prenylated or O-alkylated derivatives. The information herein is intended to serve as a foundational resource to guide future research and development efforts.

Introduction

This compound is a derivative of resveratrol, a well-studied stilbenoid known for its diverse pharmacological activities. The introduction of a prenyl group to the 4'-hydroxyl position of resveratrol is a strategic modification aimed at potentially enhancing its biological properties. Prenylation, the attachment of a hydrophobic prenyl group, is known to influence the lipophilicity, membrane permeability, and target interactions of parent compounds, often leading to improved efficacy. This guide delves into the anticipated core properties of this compound, drawing comparisons with resveratrol and other relevant derivatives.

Chemical and Physical Properties

| Property | This compound (Predicted/Inferred) | Resveratrol (Experimental) | Reference/Justification |

| Molecular Formula | C₁₉H₂₀O₃ | C₁₄H₁₂O₃ | Based on chemical structure. |

| Molecular Weight | 296.36 g/mol | 228.24 g/mol | Calculated from the molecular formula. |

| Melting Point (°C) | Not available | 253-255 | Data for resveratrol is well-established. The melting point of this compound would require experimental determination. |

| Solubility | Predicted to have low aqueous solubility but good solubility in organic solvents like DMSO and ethanol. | Water: ~3 mg/100 mL; Soluble in ethanol, DMSO. | Prenylation increases lipophilicity, likely decreasing aqueous solubility while enhancing solubility in nonpolar solvents. A supplier notes solubility in DMSO. |

| LogP | Predicted to be higher than resveratrol. | 3.1 | The addition of the hydrocarbon prenyl group increases the compound's hydrophobicity. |

Biological Activities

The biological activities of this compound are anticipated to be modulated by the prenyl moiety, potentially leading to enhanced potency compared to resveratrol.

Anticancer Activity

Prenylation has been shown to increase the antiproliferative activities of resveratrol and its analogs against various cancer cell lines[1]. While specific IC₅₀ values for this compound are not available, data for C-prenylated resveratrol derivatives suggest a significant enhancement of anticancer effects.

Table of IC₅₀ Values for Antiproliferative Activity of Resveratrol and a C-Prenylated Derivative (for comparative purposes)

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Resveratrol | PANC-1 (Pancreatic) | 78.3 ± 9.6 (48h) | [2] |

| Resveratrol | BxPC-3 (Pancreatic) | 76.1 ± 7.8 (48h) | [2] |

| 4-C-Prenyl Piceatannol | HepG₂ (Liver) | 12.71 ± 0.23 | [3] |

Note: The data for 4-C-Prenyl Piceatannol is for a C-prenylated derivative of a different stilbenoid and is provided to illustrate the potential effect of prenylation.

Anti-inflammatory Activity

Resveratrol is a known inhibitor of inflammatory pathways. The addition of a prenyl group may enhance the anti-inflammatory properties of this compound. Studies on other prenylated stilbenoids suggest they can inhibit key inflammatory mediators and signaling pathways such as NF-κB[4].

Antioxidant Activity

The antioxidant capacity of resveratrol is well-documented. While the core phenolic structure responsible for antioxidant activity is retained in this compound, the modification at the 4'-hydroxyl group may influence its radical scavenging ability. However, prenylated phenolics are generally reported to possess good antioxidant activities[1].

Pharmacokinetics

The pharmacokinetic profile of resveratrol is characterized by rapid metabolism and low bioavailability. O-alkylation, including prenylation, is a strategy employed to improve the metabolic stability and bioavailability of polyphenols.

| Parameter | This compound (Predicted) | Resveratrol (Experimental) | Reference/Justification |

| Bioavailability | Potentially higher than resveratrol. | < 1% | O-methylation of resveratrol has been shown to increase bioavailability. A similar trend is expected for O-prenylation. |

| Half-life (t₁/₂) | Potentially longer than resveratrol. | ~8–14 minutes (unconjugated) | Increased lipophilicity and protection of a key metabolic site may slow clearance. |

| Metabolism | Expected to undergo phase II metabolism (glucuronidation, sulfation) at the remaining free hydroxyl groups. The ether linkage may be more stable to cleavage than the free hydroxyl group of resveratrol. | Extensive first-pass metabolism via glucuronidation and sulfation. | General metabolic pathway for polyphenols. |

Experimental Protocols

The following are detailed methodologies for key experiments that can be adapted to evaluate the basic properties of this compound.

Synthesis of this compound

A common method for the synthesis of O-prenylated phenols is the Williamson ether synthesis.

Protocol:

-

Dissolve resveratrol in a suitable polar aprotic solvent (e.g., acetone, DMF).

-

Add a weak base, such as potassium carbonate (K₂CO₃), to deprotonate the phenolic hydroxyl groups.

-

Add prenyl bromide dropwise to the reaction mixture at room temperature. The reaction is typically stirred for several hours to overnight.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the inorganic salts.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product using column chromatography on silica gel with a suitable eluent system (e.g., hexane/ethyl acetate gradient) to isolate this compound.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical.

Protocol:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).

-

Prepare a series of dilutions of the stock solution to obtain a range of concentrations.

-

Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent (typically 0.1 mM).

-

In a 96-well plate or cuvettes, add a fixed volume of the DPPH solution to each well/cuvette.

-

Add an equal volume of the different concentrations of this compound solution to the respective wells/cuvettes.

-

Include a control containing the DPPH solution and the solvent only.

-

Incubate the plate/cuvettes in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a spectrophotometer.

-

Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100

-

Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Cell Viability Assay (Antiproliferative Activity)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Protocol:

-

Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Prepare various concentrations of this compound in the cell culture medium.

-

Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

NF-κB Activation Assay (Anti-inflammatory Activity)

This can be assessed by measuring the nuclear translocation of the p65 subunit of NF-κB using immunofluorescence or by a reporter gene assay.

Protocol (Immunofluorescence):

-

Seed cells (e.g., RAW 264.7 macrophages) on coverslips in a 24-well plate.

-

Pre-treat the cells with different concentrations of this compound for 1-2 hours.

-

Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) for 30-60 minutes. Include an unstimulated control.

-

Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with a suitable blocking buffer (e.g., BSA in PBS).

-

Incubate the cells with a primary antibody against the NF-κB p65 subunit.

-

Wash and then incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

-

Quantify the nuclear translocation of p65 by analyzing the fluorescence intensity in the nucleus versus the cytoplasm.

MAPK Phosphorylation Assay (Signaling Pathway Analysis)

Western blotting is commonly used to detect the phosphorylation status of MAPK pathway proteins like ERK, JNK, and p38.

Protocol (Western Blot):

-

Plate cells and treat them with this compound followed by stimulation with an appropriate agonist (e.g., LPS, TNF-α) for a short duration (e.g., 15-30 minutes).

-

Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with primary antibodies specific for the phosphorylated forms of ERK, JNK, and p38.

-

Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

To ensure equal protein loading, strip the membrane and re-probe with antibodies against the total (non-phosphorylated) forms of the respective MAPK proteins or a housekeeping protein like β-actin.

Signaling Pathways and Mechanisms of Action

Based on the known mechanisms of resveratrol, this compound is likely to modulate similar signaling pathways involved in inflammation and cancer.

Inhibition of the NF-κB Signaling Pathway

Resveratrol has been shown to inhibit the NF-κB pathway, a key regulator of inflammation and cell survival. This inhibition can occur through multiple mechanisms, including preventing the degradation of IκBα and inhibiting the nuclear translocation of the p65 subunit.

Modulation of MAPK Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK) pathways (including ERK, JNK, and p38) are crucial in regulating cellular processes such as proliferation, differentiation, and apoptosis. Resveratrol has been shown to modulate these pathways, often inhibiting their activation in response to pro-inflammatory or pro-cancerous stimuli.

Conclusion and Future Directions

This compound represents a promising derivative of resveratrol with the potential for enhanced biological activity and improved pharmacokinetic properties. The addition of the prenyl group is a well-established strategy in medicinal chemistry to increase lipophilicity and cellular uptake. While direct experimental evidence is currently lacking, the foundational knowledge of resveratrol and other prenylated stilbenoids provides a strong rationale for its investigation as a potential therapeutic agent.

Future research should focus on:

-

Total synthesis and characterization: A robust synthetic route and full analytical characterization are necessary first steps.

-

In vitro evaluation: Comprehensive screening of its antioxidant, anti-inflammatory, and anticancer activities, including determination of IC₅₀ values against a panel of cell lines.

-

Mechanism of action studies: Elucidating its specific effects on key signaling pathways such as NF-κB and MAPK.

-

Pharmacokinetic studies: In vivo evaluation of its bioavailability, metabolism, and half-life in animal models.

-

Safety and toxicity profiling: Assessment of its potential toxicity in vitro and in vivo.

This guide serves as a starting point for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this compound. The provided experimental protocols and mechanistic insights are intended to facilitate the initiation of such investigations.

References

- 1. Biosynthesis of resveratrol derivatives and evaluation of their anti-inflammatory activity - ProQuest [proquest.com]

- 2. Antiproliferative effect of resveratrol in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biosynthesis of resveratrol derivatives and evaluation of their anti-inflammatory activity [ouci.dntb.gov.ua]

- 4. Pharmacological Properties of Polyphenols: Bioavailability, Mechanisms of Action, and Biological Effects in In Vitro Studies, Animal Models, and Humans - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanisms of 4-Prenyloxyresveratrol: A Technical Guide for Researchers

An In-depth Examination of the Biochemical and Cellular Activities of a Promising Resveratrol Derivative

Introduction: 4-Prenyloxyresveratrol, a prenylated derivative of resveratrol, is emerging as a compound of significant interest in the fields of pharmacology and drug development. Its structural modifications, particularly the addition of a prenyl group, confer unique physicochemical properties that are believed to enhance its biological activity compared to its parent compound, resveratrol. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of this compound, with a focus on its potent tyrosinase inhibitory, neuroprotective, anti-inflammatory, and antioxidant effects. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the molecular pathways and experimental data associated with this compound.

Tyrosinase Inhibition: A Key Mechanism for Hyperpigmentation Disorders

This compound has demonstrated significant inhibitory activity against tyrosinase, the key enzyme in melanin biosynthesis. This positions it as a promising candidate for the treatment of hyperpigmentation disorders.

Quantitative Data on Tyrosinase Inhibition:

| Compound | IC50 (μM) | Source |

| This compound | 0.90 | [1] |

Experimental Protocol: Tyrosinase Inhibition Assay

A common method to determine tyrosinase inhibitory activity involves the following steps:

-

Preparation of Reagents:

-

Mushroom tyrosinase solution (e.g., 500 U/mL in phosphate buffer).

-

L-tyrosine (substrate) solution in phosphate buffer.

-

This compound dissolved in a suitable solvent (e.g., DMSO) at various concentrations.

-

Phosphate buffer (e.g., pH 6.8).

-

-

Assay Procedure:

-

In a 96-well plate, add the tyrosinase solution to wells containing different concentrations of this compound or a control.

-

Pre-incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 10 minutes).

-

Initiate the enzymatic reaction by adding the L-tyrosine substrate to each well.

-

Monitor the formation of dopachrome, the colored product of the reaction, by measuring the absorbance at a specific wavelength (e.g., 475-510 nm) at regular intervals.

-

-

Data Analysis:

-

Calculate the percentage of tyrosinase inhibition for each concentration of this compound.

-

Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the inhibitor concentration.

-

Signaling Pathway: Inhibition of Melanogenesis

The following diagram illustrates the role of tyrosinase in melanogenesis and the point of intervention for this compound.

Neuroprotective Mechanisms: Targeting Alzheimer's Disease Pathologies

While direct studies on this compound are still emerging, research on related resveratrol derivatives suggests potential neuroprotective mechanisms relevant to Alzheimer's disease. These include the inhibition of β-secretase (BACE1) and the aggregation of amyloid-β (Aβ) peptides.

Experimental Workflow: Investigating Neuroprotective Effects

The following diagram outlines a typical workflow for assessing the neuroprotective properties of a compound like this compound.

2.1. Inhibition of β-Secretase (BACE1)

BACE1 is a key enzyme in the amyloidogenic pathway, initiating the production of Aβ peptides. Inhibiting BACE1 is a primary therapeutic strategy for Alzheimer's disease.

Experimental Protocol: BACE1 Inhibition Assay (FRET-based)

-

Reagents:

-

Recombinant human BACE1 enzyme.

-

A specific BACE1 substrate conjugated with a fluorophore and a quencher (FRET substrate).

-

Assay buffer (e.g., sodium acetate buffer, pH 4.5).

-

This compound at various concentrations.

-

-

Procedure:

-

Incubate the BACE1 enzyme with different concentrations of this compound or a known BACE1 inhibitor (positive control).

-

Initiate the reaction by adding the FRET substrate.

-

Monitor the increase in fluorescence over time, which results from the cleavage of the substrate by BACE1, separating the fluorophore from the quencher.

-

-

Analysis:

-

Determine the rate of reaction for each inhibitor concentration.

-

Calculate the IC50 value for BACE1 inhibition.

-

2.2. Inhibition of Amyloid-β (Aβ) Aggregation

The aggregation of Aβ peptides into toxic oligomers and fibrils is a central event in Alzheimer's pathology.

Experimental Protocol: Thioflavin T (ThT) Fluorescence Assay

-

Reagents:

-

Synthetic Aβ peptide (e.g., Aβ42).

-

Thioflavin T (ThT) solution.

-

Assay buffer (e.g., phosphate buffer, pH 7.4).

-

This compound at various concentrations.

-

-

Procedure:

-

Incubate the Aβ peptide with different concentrations of this compound or a known aggregation inhibitor.

-

At various time points, take aliquots of the mixture and add them to the ThT solution.

-

Measure the fluorescence intensity (excitation ~450 nm, emission ~482 nm). ThT fluorescence increases significantly upon binding to amyloid fibrils.

-

-

Analysis:

-

Plot the fluorescence intensity against time to monitor the kinetics of Aβ aggregation.

-

Determine the extent of inhibition of Aβ fibrillization by this compound.

-

Anti-Inflammatory and Antioxidant Mechanisms

Chronic inflammation and oxidative stress are implicated in a wide range of diseases. Resveratrol and its derivatives are known to possess potent anti-inflammatory and antioxidant properties. While specific data for this compound is limited, the following pathways, established for related compounds, are likely relevant.

Signaling Pathway: Modulation of Inflammatory Responses

The following diagram depicts key inflammatory signaling pathways that are potential targets of this compound.

Experimental Protocol: Measurement of Nitric Oxide (NO) Production in Macrophages

-

Cell Culture:

-

Culture macrophage-like cells (e.g., RAW 264.7) in appropriate medium.

-

-

Treatment:

-

Pre-treat the cells with various concentrations of this compound for a specified time.

-

Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), to induce NO production.

-

-

Griess Assay:

-

Collect the cell culture supernatant.

-

Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Measure the absorbance at ~540 nm, which is proportional to the nitrite concentration (a stable product of NO).

-

-

Data Analysis:

-

Calculate the percentage of inhibition of NO production for each concentration of the compound.

-

Determine the IC50 value.

-

Antioxidant Capacity Assays

The antioxidant capacity of this compound can be evaluated using various in vitro assays that measure its ability to scavenge free radicals.

Experimental Protocols:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This assay measures the ability of the compound to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This assay involves the generation of the ABTS radical cation, which has a blue-green color. The antioxidant compound neutralizes this radical, leading to a decrease in absorbance.

Conclusion and Future Directions

This compound exhibits a range of promising biological activities, with its potent tyrosinase inhibition being the most well-characterized to date. Its potential as a neuroprotective and anti-inflammatory agent is strongly suggested by studies on related resveratrol derivatives, but further direct investigation is required to fully elucidate its specific mechanisms of action and to quantify its efficacy in these areas.

Future research should focus on:

-

Determining the kinetic parameters of tyrosinase inhibition by this compound.

-

Conducting detailed in vitro and in vivo studies to confirm its effects on BACE1 activity and Aβ aggregation, and to establish its neuroprotective potential.

-

Investigating the specific signaling pathways modulated by this compound in inflammatory cells to confirm its anti-inflammatory mechanism.

-

Quantifying its antioxidant capacity using a battery of standard assays.

-

Exploring its pharmacokinetic and pharmacodynamic properties to assess its potential as a therapeutic agent.

This technical guide provides a foundational understanding of the mechanisms of action of this compound, highlighting its potential and outlining the key areas for future research and development.

References

Unveiling the Biological Landscape of 4-Prenyloxyresveratrol: A Technical Guide for Drug Discovery

For Immediate Release

This technical guide provides an in-depth analysis of the biological targets of 4-prenyloxyresveratrol, a derivative of the well-studied phytoalexin, resveratrol. While direct research on this compound is emerging, this document synthesizes available data on closely related prenylated stilbenoids to provide a comprehensive overview for researchers, scientists, and drug development professionals. The addition of a prenyloxy group to the resveratrol scaffold is a key chemical modification aimed at enhancing bioavailability and therapeutic efficacy. This guide will delve into the known biological activities, target interactions, and associated signaling pathways of this promising class of compounds.

Executive Summary

Prenylation, the attachment of a hydrophobic prenyl group, has been shown to significantly enhance the biological activities of resveratrol and its analogs. This modification can lead to improved cellular uptake, target engagement, and overall potency. This guide will explore the impact of prenylation on resveratrol's known activities, including its anticancer, neuroprotective, and anti-inflammatory effects. Quantitative data from various studies on prenylated resveratrol derivatives are presented to facilitate comparative analysis. Detailed experimental protocols for key biological assays are provided, along with visualizations of implicated signaling pathways to aid in understanding the mechanisms of action.

Quantitative Biological Activity of Prenylated Resveratrol Derivatives

The following tables summarize the reported biological activities of various prenylated resveratrol derivatives. It is important to note the lack of extensive data specifically for this compound; therefore, data for other C- and O-prenylated analogs are presented to infer potential activities.

Table 1: Anti-Cancer Activity of Prenylated Stilbenoids

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| 4-C-Prenyl Piceatannol | HepG2 | CCK-8 | 25.3 | [1] |

| 4-C-Prenyl Piceatannol | MCF-7 | CCK-8 | 48.6 | [1] |

| 3-O-Geranyl Resveratrol | - | DPPH | 403.88 | [2] |

| 4-C-Geranyl Resveratrol | - | DPPH | 28.09 | [2] |

Table 2: Neuroprotective and Related Activities of Prenylated Resveratrol Derivatives

| Compound | Target/Assay | Activity | IC50 (µM) / % Inhibition | Reference |

| Compound 4b (a prenylated resveratrol derivative) | Aβ Aggregation | Inhibition | 4.78 | |

| Compound 4b (a prenylated resveratrol derivative) | BACE1 | Inhibition | 23.70% at 50 µM | |

| Compound 4b (a prenylated resveratrol derivative) | Antioxidant | Radical Scavenging | 41.22 |

Key Biological Targets and Signaling Pathways

Prenylated stilbenoids, including by extension this compound, are believed to exert their effects through modulation of several key signaling pathways implicated in cell survival, proliferation, inflammation, and apoptosis.

Anti-Cancer Mechanisms

The anticancer effects of prenylated resveratrol derivatives are linked to the induction of apoptosis and inhibition of cell cycle progression. One of the key mechanisms involves the activation of caspases and the downregulation of cyclin-dependent kinases (CDKs).[3]

References

In Silico Analysis of 4-Prenyloxyresveratrol: A Technical Guide to Unraveling Molecular Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Prenyloxyresveratrol, a prenylated derivative of the well-studied stilbenoid resveratrol, presents a compelling case for in-depth computational analysis in modern drug discovery. The addition of a prenyl group to the resveratrol scaffold can significantly alter its pharmacokinetic and pharmacodynamic properties, potentially enhancing its bioavailability and therapeutic efficacy. This technical guide provides a comprehensive overview of the core in silico methodologies employed to investigate the molecular interactions of this compound. By leveraging computational tools, researchers can predict its binding affinities, elucidate its mechanism of action, and assess its drug-likeness, thereby accelerating its development as a potential therapeutic agent.

This document outlines the standard protocols for molecular docking, molecular dynamics simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, using data from resveratrol studies as a proxy to illustrate the expected outcomes. Furthermore, it provides visualizations of key workflows and signaling pathways to facilitate a deeper understanding of the computational approaches.

Experimental Protocols

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. This method is instrumental in identifying potential protein targets and understanding the binding mode of this compound.

Protocol:

-

Ligand Preparation:

-

The 3D structure of this compound is constructed using molecular modeling software (e.g., ChemDraw, Avogadro).

-

The structure is then energetically minimized using a suitable force field (e.g., MMFF94).

-

The final structure is saved in a format compatible with docking software (e.g., .pdbqt).

-

-

Receptor Preparation:

-

The 3D crystal structure of the target protein is downloaded from the Protein Data Bank (PDB).

-

Water molecules and any co-crystallized ligands are removed from the protein structure.

-

Polar hydrogen atoms are added, and Kollman charges are assigned to the protein.

-

The prepared protein structure is saved in .pdbqt format.

-

-

Grid Box Generation:

-

A grid box is defined around the active site of the target protein. The dimensions and center of the grid box are set to encompass the entire binding pocket.

-

-

Docking Simulation:

-

Molecular docking is performed using software such as AutoDock Vina or Schrödinger's Glide.

-

The Lamarckian Genetic Algorithm is commonly employed for conformational searching.

-

The docking results are analyzed to identify the binding pose with the lowest binding energy.

-

Molecular Dynamics (MD) Simulations

MD simulations are used to study the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the interaction.

Protocol:

-

System Preparation:

-

The docked complex of this compound and the target protein is used as the starting structure.

-

The complex is solvated in a water box (e.g., TIP3P water model).

-

Counter-ions are added to neutralize the system.

-

-

Minimization and Equilibration:

-

The system undergoes energy minimization to remove steric clashes.

-

The system is gradually heated to the desired temperature (e.g., 300 K) and equilibrated under constant volume (NVT) and then constant pressure (NPT) conditions.

-

-

Production Run:

-

A production MD simulation is run for a specified duration (e.g., 100 ns).

-

Trajectories are saved at regular intervals for analysis.

-

-

Analysis:

-

Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are calculated to assess the stability of the complex.

-

Hydrogen bond analysis is performed to identify key interactions.

-

ADMET Prediction

ADMET prediction is crucial for evaluating the drug-like properties of a compound.

Protocol:

-

Input:

-

The SMILES (Simplified Molecular Input Line Entry System) string of this compound is used as the input.

-

-

Prediction Servers:

-

Web-based servers such as SwissADME, pkCSM, or ADMETlab 2.0 are utilized for the prediction.[1]

-

-

Parameter Analysis:

-

Physicochemical properties (e.g., molecular weight, logP), pharmacokinetic properties (e.g., absorption, distribution, metabolism, excretion), and toxicity profiles are analyzed.

-

Compliance with Lipinski's rule of five is assessed to determine oral bioavailability.

-

Data Presentation

The following tables summarize representative quantitative data for resveratrol, which can serve as a benchmark for future in silico studies on this compound.

Table 1: Representative Molecular Docking Scores of Resveratrol with Various Protein Targets

| Target Protein | PDB ID | Binding Energy (kcal/mol) | Reference |

| EGFR | 1M17 | -8.5 | [2] |

| STAT3 | 6NJS | -7.9 | [2] |

| MAPK3 | 4QTB | -8.8 | [2] |

| FGF2 | 1BFF | -7.2 | [2] |

| FGFR1 | 4V04 | -8.1 | [2] |

| MeCP2 | 3C2I | -6.5 | [3] |

| MBD1 | 2B2L | -5.9 | [3] |

| MBD2 | 2B2M | -6.2 | [3] |

Table 2: Predicted ADMET Properties of Resveratrol

| Property | Predicted Value | Reference |

| Molecular Weight | 228.24 g/mol | [1] |

| LogP | 3.1 | [1] |

| Water Solubility | Moderately Soluble | [1] |

| GI Absorption | High | [1] |

| BBB Permeant | Yes | [1] |

| CYP2D6 Inhibitor | Yes | [1] |

| AMES Toxicity | No | [1] |

| hERG I Inhibitor | No | [1] |

Mandatory Visualizations

Caption: Workflow for Molecular Docking Studies.

Caption: A Putative Signaling Pathway for this compound.

Caption: Logical Flow for ADMET Prediction.

Conclusion

The in silico methodologies detailed in this guide provide a robust framework for the initial stages of drug discovery and development of this compound. By employing molecular docking, molecular dynamics simulations, and ADMET prediction, researchers can gain significant insights into its potential therapeutic applications and guide further experimental validation. While the quantitative data presented herein is based on its parent compound, resveratrol, the outlined protocols are directly applicable and will be instrumental in building a comprehensive computational profile for this compound. This approach not only accelerates the research process but also contributes to a more rational and targeted drug design strategy.

References

- 1. Investigating the Molecular Mechanisms of Resveratrol in Treating Cardiometabolic Multimorbidity: A Network Pharmacology and Bioinformatics Approach with Molecular Docking Validation [mdpi.com]

- 2. Molecular Docking Study and 3D-QSAR Model for Trans-Stilbene Derivatives as Ligands of CYP1B1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

Methodological & Application

Animal Models for Studying 4-Prenyloxyresveratrol Efficacy: Application Notes and Protocols

Disclaimer: As of late 2025, dedicated preclinical studies in animal models investigating the efficacy of 4-prenyloxyresveratrol are not extensively available in the public domain. The following application notes and protocols are therefore based on established methodologies for its parent compound, resveratrol, and its structural analog, oxyresveratrol. These examples are intended to serve as a comprehensive guide for researchers and drug development professionals to design and conduct efficacy studies for this compound. It is imperative to conduct preliminary dose-finding and toxicity studies for this compound before initiating large-scale efficacy trials.

I. Introduction

This compound is a prenylated derivative of resveratrol, a well-studied polyphenol with known anti-inflammatory, antioxidant, neuroprotective, and anticancer properties.[1] The addition of a prenyloxy group may enhance its bioavailability and potency compared to resveratrol. This document outlines potential animal models and experimental protocols to investigate the therapeutic efficacy of this compound in oncology, neuroprotection, and inflammation.

II. Application Note 1: Oncology - Xenograft Mouse Model of Human Cancer

This model is designed to assess the anti-tumor efficacy of this compound on human cancer cell lines implanted in immunodeficient mice.

Data Presentation

Table 1: Example Efficacy Data for a Resveratrol Analog in a Xenograft Model

| Treatment Group | Dose (mg/kg/day) | Administration Route | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |

| Vehicle Control | - | Oral Gavage | 1500 ± 250 | - |

| This compound | 25 | Oral Gavage | 950 ± 180 | 36.7 |

| This compound | 50 | Oral Gavage | 600 ± 150 | 60.0 |

| Positive Control (e.g., Cisplatin) | 5 | Intraperitoneal | 450 ± 100 | 70.0 |

Data are presented as mean ± standard deviation and are hypothetical examples.

Experimental Protocol

-

Cell Culture: Culture a human cancer cell line (e.g., MDA-MB-231 for breast cancer) under standard conditions.

-

Animal Model: Use 6-8 week old female athymic nude mice (nu/nu).

-

Tumor Implantation: Subcutaneously inject 5 x 10⁶ cells in 100 µL of a 1:1 mixture of Matrigel and serum-free media into the right flank of each mouse.

-

Treatment Initiation: When tumors reach a palpable size (e.g., 100 mm³), randomize mice into treatment and control groups (n=8-10 mice/group).

-

Drug Administration:

-

Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

-

Administer the compound daily via oral gavage at the predetermined doses.

-

The control group receives the vehicle alone.

-

-

Tumor Measurement: Measure tumor dimensions with calipers every 3-4 days and calculate tumor volume using the formula: (Length x Width²)/2.

-

Endpoint: At the end of the study (e.g., 21 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

Visualization

III. Application Note 2: Neuroprotection - Rodent Model of Ischemic Stroke

This protocol evaluates the neuroprotective effects of this compound in a middle cerebral artery occlusion (MCAO) model in rats or mice, which simulates ischemic stroke.

Data Presentation

Table 2: Example Neuroprotective Efficacy Data for a Resveratrol Analog in an MCAO Model

| Treatment Group | Dose (mg/kg) | Administration Route | Infarct Volume (% of hemisphere) | Neurological Deficit Score (0-4) |

| Sham | - | - | 0 ± 0 | 0 ± 0 |

| Vehicle Control (MCAO) | - | Intraperitoneal | 45 ± 5 | 3.5 ± 0.5 |

| This compound (MCAO) | 20 | Intraperitoneal | 25 ± 4 | 2.0 ± 0.6 |

| This compound (MCAO) | 40 | Intraperitoneal | 15 ± 3 | 1.5 ± 0.4 |

Data are presented as mean ± standard deviation and are hypothetical examples.

Experimental Protocol

-

Animal Model: Use adult male Sprague-Dawley rats (250-300g).

-

MCAO Surgery:

-

Anesthetize the animal (e.g., with isoflurane).

-

Perform a midline neck incision and expose the common carotid artery (CCA).

-

Introduce a nylon monofilament through the external carotid artery to occlude the middle cerebral artery (MCA).

-

After 90 minutes of occlusion, withdraw the filament to allow for reperfusion.

-

-

Drug Administration: Administer this compound or vehicle intraperitoneally at the time of reperfusion.

-

Neurological Assessment: 24 hours after MCAO, evaluate neurological deficits using a standardized scoring system (e.g., 0 = no deficit, 4 = severe deficit).

-

Infarct Volume Measurement:

-

Euthanize the animals and harvest the brains.

-

Slice the brain into 2 mm coronal sections.

-

Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue stains red, while infarcted tissue remains white.

-

Quantify the infarct volume using image analysis software.

-

Visualization

IV. Application Note 3: Anti-Inflammation - Mouse Model of Lipopolysaccharide (LPS)-Induced Acute Lung Injury

This model is used to evaluate the anti-inflammatory properties of this compound in an acute inflammatory setting induced by LPS.

Data Presentation

Table 3: Example Anti-inflammatory Efficacy Data for a Resveratrol Analog in an LPS-Induced Lung Injury Model

| Treatment Group | Dose (mg/kg) | Administration Route | Total Cells in BALF (x 10⁵) | TNF-α in BALF (pg/mL) | Lung Wet/Dry Ratio |

| Saline Control | - | Intratracheal | 1.2 ± 0.3 | 50 ± 10 | 4.5 ± 0.3 |

| LPS + Vehicle | - | Intraperitoneal | 15.5 ± 2.1 | 850 ± 120 | 7.8 ± 0.5 |

| LPS + this compound | 25 | Intraperitoneal | 8.9 ± 1.5 | 420 ± 80 | 6.1 ± 0.4 |

| LPS + this compound | 50 | Intraperitoneal | 5.4 ± 1.1 | 250 ± 60 | 5.2 ± 0.3 |

Data are presented as mean ± standard deviation and are hypothetical examples. BALF: Bronchoalveolar Lavage Fluid.

Experimental Protocol

-

Animal Model: Use 8-10 week old male C57BL/6 mice.

-

LPS Challenge:

-

Anesthetize the mice.

-

Administer LPS (e.g., 5 mg/kg) intratracheally to induce lung injury.

-

The control group receives sterile saline.

-

-

Drug Administration: Administer this compound or vehicle intraperitoneally 1 hour before the LPS challenge.

-

Sample Collection: 6 hours after LPS administration, euthanize the mice.

-

Bronchoalveolar Lavage (BAL):

-

Cannulate the trachea and lavage the lungs with phosphate-buffered saline (PBS).

-

Collect the BAL fluid (BALF).

-

-

Analysis:

-

Determine the total and differential cell counts in the BALF.

-

Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the BALF using ELISA.

-

Calculate the lung wet/dry weight ratio as an indicator of pulmonary edema.

-

Perform histological analysis of lung tissue sections stained with Hematoxylin and Eosin (H&E).

-

Visualization

V. Conclusion

The provided application notes and protocols offer a foundational framework for investigating the efficacy of this compound in key therapeutic areas using established animal models. Researchers should adapt these protocols based on the specific properties of this compound, including its pharmacokinetic and pharmacodynamic profiles, which should be determined in preliminary studies. Rigorous experimental design and adherence to ethical guidelines for animal research are paramount for obtaining reliable and reproducible data.

References

Application of 4-Prenyloxyresveratrol in Alzheimer's Disease Research: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 4-prenyloxyresveratrol and its analogs in Alzheimer's disease (AD) research. The information is compiled from preclinical studies and is intended to guide researchers in evaluating the therapeutic potential of this class of compounds.

Introduction

Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein. Resveratrol, a natural polyphenol, has shown neuroprotective effects, but its therapeutic application is limited by low bioavailability. Prenylation of resveratrol, such as the synthesis of this compound, has been investigated as a strategy to enhance its pharmacological properties. This document focuses on a key prenylated resveratrol derivative, compound 4b from the study by Puksasook et al., which serves as a prime example of this class of molecules for AD research.[1]

Data Presentation

The following tables summarize the quantitative data for a representative prenylated resveratrol derivative (compound 4b) from in vitro studies.[1]

Table 1: Inhibitory and Antioxidant Activities

| Activity | Parameter | Value |

| BACE1 Inhibition | % Inhibition at 50 µM | 23.70% |

| Aβ Aggregation Inhibition | IC50 | 4.78 µM |

| Antioxidant Activity (DPPH assay) | IC50 | 41.22 µM |

Table 2: Neuroprotective and Neuritogenic Effects

| Assay | Cell Line | Parameter | Concentration | Result |

| Neuroprotection (against oxidative stress) | P19-derived neuronal cells | % Cell Viability | 1 nM | 50.59% |

| Neuritogenic Activity | P19-derived neuronal cells | Average Branching Number | Not specified | 9.33 |

| Neuritogenic Activity | P19-derived neuronal cells | Average Neurite Length | Not specified | 109.74 µm |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are generalized protocols that can be adapted for the specific needs of a research project.

BACE1 Inhibition Assay (Fluorometric)

This protocol is for screening potential inhibitors of β-secretase 1 (BACE1), a key enzyme in the amyloidogenic pathway.

Materials:

-

Human recombinant BACE1 enzyme

-

BACE1 substrate (e.g., a FRET peptide with EDANS and Dabcyl)

-

BACE Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare the BACE1 enzyme solution by diluting the stock enzyme in cold BACE Assay Buffer to the desired concentration.

-

Prepare various concentrations of the test compound by serial dilution in the assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).

-

In a 96-well black microplate, add the diluted test compound solutions to the respective wells. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

-

Add the diluted BACE1 enzyme solution to all wells except the negative control.

-

Pre-incubate the plate at 37°C for 15 minutes to allow the test compound to interact with the enzyme.

-

Initiate the reaction by adding the BACE1 substrate to all wells.

-

Immediately measure the fluorescence intensity at an excitation wavelength of 340-350 nm and an emission wavelength of 490-510 nm.

-

Continue to monitor the fluorescence kinetically for 30-60 minutes at 37°C.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control.

Amyloid-β (Aβ) Aggregation Assay (Thioflavin T)

This assay is used to assess the ability of a compound to inhibit the aggregation of Aβ peptides.

Materials:

-

Synthetic Aβ1-42 peptide

-

Hexafluoroisopropanol (HFIP) for peptide solubilization

-

Assay buffer (e.g., PBS, pH 7.4)

-

Thioflavin T (ThT) solution

-

Test compound (this compound) dissolved in a suitable solvent

-

96-well black microplate with a non-binding surface

-

Fluorescence microplate reader

Procedure:

-

Prepare a stock solution of Aβ1-42 by dissolving the lyophilized peptide in HFIP and then evaporating the solvent to create a peptide film. Resuspend the film in a suitable buffer (e.g., DMSO) and then dilute to the final working concentration in the assay buffer.

-

In a 96-well plate, mix the Aβ1-42 solution with various concentrations of the test compound. Include a control with Aβ1-42 and the solvent alone.

-

Incubate the plate at 37°C with gentle shaking for 24-48 hours to allow for Aβ aggregation.

-

After incubation, add the ThT solution to each well.

-

Measure the fluorescence intensity at an excitation wavelength of approximately 440-450 nm and an emission wavelength of approximately 480-490 nm.

-

Calculate the percentage of Aβ aggregation inhibition for each concentration of the test compound compared to the control.

Neuroprotection Assay (MTT Assay)

This assay determines the ability of a compound to protect neuronal cells from a toxic insult, such as oxidative stress.

Materials:

-

Neuronal cell line (e.g., P19-derived neurons, SH-SY5Y, or primary neurons)

-

Cell culture medium and supplements

-

Toxic agent (e.g., hydrogen peroxide (H2O2) or glutamate)

-

Test compound (this compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Seed the neuronal cells in a 96-well plate at an appropriate density and allow them to adhere and differentiate.

-

Pre-treat the cells with various concentrations of the test compound for a specified period (e.g., 1-24 hours).

-

Induce cytotoxicity by adding the toxic agent (e.g., H2O2) to the wells, except for the untreated control wells.

-

Incubate the cells for a period sufficient to induce cell death (e.g., 24 hours).

-

Remove the medium and add the MTT solution to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

-

Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm.

-

Calculate the percentage of cell viability for each treatment group relative to the untreated control.

Neuritogenic Activity Assay

This assay evaluates the potential of a compound to promote the growth of neurites, an indicator of neuronal differentiation and health.

Materials:

-

P19 embryonal carcinoma cells

-

Cell culture medium (e.g., α-MEM) with appropriate supplements (e.g., fetal bovine serum)

-

Retinoic acid (for neuronal differentiation)

-

Test compound (this compound)

-

Poly-L-lysine coated culture dishes or plates

-

Microscope with imaging capabilities

Procedure:

-

Induce neuronal differentiation of P19 cells by treating them with retinoic acid in suspension culture to form embryoid bodies (EBs).

-

Plate the EBs onto poly-L-lysine coated surfaces to allow for adherence and neurite outgrowth.

-

Treat the differentiating neurons with various concentrations of the test compound.

-

After a suitable incubation period (e.g., 48-72 hours), fix the cells.

-

Immunostain for neuronal markers (e.g., β-III tubulin) to visualize the neurons and their neurites.

-

Capture images of multiple fields for each treatment condition.

-

Using image analysis software, quantify neurite length and branching for a significant number of neurons per condition.

-

Compare the neuritogenic effects of the test compound to the control group.

Visualizations

Signaling Pathways

The neuroprotective effects of resveratrol and its derivatives are believed to be mediated through multiple signaling pathways. The following diagram illustrates some of the key pathways potentially modulated by this compound in the context of Alzheimer's disease.

Caption: Key signaling pathways modulated by this compound.

Experimental Workflow

The following diagram outlines a general experimental workflow for evaluating the efficacy of this compound in Alzheimer's disease research.

Caption: Experimental workflow for evaluating this compound.

References

Application Notes and Protocols for Investigating the Anti-Inflammatory Pathways of 4-Prenyloxyresveratrol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resveratrol, a naturally occurring polyphenol, and its derivatives are well-documented for their potent anti-inflammatory properties. These compounds are known to modulate key signaling pathways involved in the inflammatory response, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinases (MAPKs), and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[1][2][3][4] While extensive research exists for resveratrol and derivatives like pterostilbene and 4'-methoxyresveratrol, specific data on 4-prenyloxyresveratrol is limited.

This document provides a comprehensive guide for researchers to study the potential anti-inflammatory effects of this compound. The protocols and pathway diagrams presented herein are based on established methodologies and the known mechanisms of action of closely related resveratrol analogs. These application notes will serve as a foundational framework to design and execute experiments aimed at elucidating the anti-inflammatory profile of this compound.

Quantitative Data on the Anti-Inflammatory Effects of Resveratrol and Its Derivatives

The following tables summarize the quantitative effects of resveratrol and its derivatives on key inflammatory markers, providing a benchmark for evaluating the potential efficacy of this compound.

Table 1: In Vitro Inhibition of Nitric Oxide (NO) Production

| Compound | Cell Line | Stimulant | Concentration of Compound | % Inhibition of NO Production | Reference |

| Resveratrol | RAW 264.7 | LPS | 10 µM | ~50% | [5] |

| Oxyresveratrol | RAW 264.7 | LPS | 10 µM | Significant reduction | [6] |

| Resveratrol Derivative (Compound 5) | RAW 264.7 | H2O2 | Not Specified | Superior NO-inhibitory activity | [1] |

| Resveratrol-Ibuprofen Derivative (Compound 21) | RAW 264.7 | LPS | Not Specified | Potent anti-inflammatory agent | [7] |

Table 2: In Vitro Inhibition of Pro-Inflammatory Cytokines and Enzymes

| Compound | Cell Line | Stimulant | Target | Concentration of Compound | % Inhibition | Reference |

| Resveratrol | RAW 264.7 | LPS | iNOS expression | Dose-dependent | Significant | [5] |

| Resveratrol | RAW 264.7 | LPS | IL-6 secretion | Dose-dependent | Significant | [5] |

| Resveratrol | RAW 264.7 | LPS | TNF-α expression | Not Specified | Significant | [7] |

| Oxyresveratrol | bEnd.3 | LPS | iNOS, ICAM-1, VCAM-1 | Not Specified | Diminished protein expressions | [6] |

| Oxyresveratrol | bEnd.3 | LPS | IL-6, TNF-α | Not Specified | Diminished production | [6] |

Signaling Pathways in Inflammation and Potential Modulation by this compound

The anti-inflammatory effects of resveratrol and its analogs are primarily attributed to their ability to interfere with pro-inflammatory signaling cascades.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals like Lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including iNOS, COX-2, and various cytokines.[2][8] Resveratrol has been shown to inhibit NF-κB activation by suppressing the phosphorylation of IκBα and the nuclear translocation of the p65 subunit of NF-κB.[5][9]

Caption: Proposed inhibition of the NF-κB pathway by this compound.

MAPK Signaling Pathway

The MAPK family, including p38, JNK, and ERK, plays a crucial role in cellular responses to external stressors, including inflammation. Activation of these kinases leads to the phosphorylation of transcription factors that regulate the expression of inflammatory mediators.[10] Resveratrol has been demonstrated to inhibit the phosphorylation of p38, ERK, and JNK in response to inflammatory stimuli.[11]

Caption: Proposed inhibition of the MAPK pathway by this compound.

Nrf2 Signaling Pathway

Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In response to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant enzymes like Heme Oxygenase-1 (HO-1).[4][12] Resveratrol is known to activate the Nrf2 pathway, thereby enhancing the cellular antioxidant defense and reducing inflammation.[13][14][15]

Caption: Proposed activation of the Nrf2 pathway by this compound.

Experimental Workflow

A general workflow for investigating the anti-inflammatory effects of this compound is depicted below.

References

- 1. Design, synthesis and evaluation of antioxidant and anti-inflammatory activities of novel resveratrol derivatives as potential multifunctional drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Anti-Inflammatory Action and Mechanisms of Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Resveratrol mediates its anti-cancer effects by Nrf2 signaling pathway activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory effect of resveratrol through the suppression of NF-κB and JAK/STAT signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Oxyresveratrol reduces lipopolysaccharide-induced inflammation and oxidative stress through inactivation of MAPK and NF-κB signaling in brain endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Biological Evaluation of Novel Resveratrol-NSAID Derivatives as Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Enhancement of NF-κB activity by resveratrol in cytokine-exposed mesangial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Resveratrol inhibits NF-kB signaling through suppression of p65 and IkappaB kinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Resveratrol acts via the mitogen-activated protein kinase (MAPK) pathway to protect retinal ganglion cells from apoptosis induced by hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Resveratrol Inhibits LPS-Induced MAPKs Activation via Activation of the Phosphatidylinositol 3-Kinase Pathway in Murine RAW 264.7 Macrophage Cells | PLOS One [journals.plos.org]

- 12. Resveratrol, an Nrf2 activator, ameliorates aging-related progressive renal injury - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Resveratrol-mediated NRF2/HO-1 signaling pathway to improve postoperative cognitive dysfunction in elderly rats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Targeting Nrf2 signaling pathway and oxidative stress by resveratrol for Parkinson's disease: an overview and update on new developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Endothelial Nrf2 activation: a new target for resveratrol? - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of 4-Prenyloxyresveratrol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the development of a High-Performance Liquid Chromatography (HPLC) method for the quantification of 4-prenyloxyresveratrol. As a specific, validated method for this compound is not widely published, this guide offers a robust starting point based on established methods for the analysis of its parent compound, resveratrol, and other prenylated stilbenoids.

Principle of the Method

Reverse-phase HPLC (RP-HPLC) is the recommended technique for the analysis of this compound. This method separates compounds based on their hydrophobicity. A non-polar stationary phase (typically a C18 column) is used with a polar mobile phase. This compound, being a relatively non-polar compound, will be retained on the column and will elute at a specific time when the mobile phase composition is altered, allowing for its separation from other components in the sample matrix. Detection is typically achieved using a UV-Vis detector, as stilbenoids exhibit strong absorbance in the UV region.

Apparatus and Reagents

2.1 Apparatus

-

High-Performance Liquid Chromatography (HPLC) system equipped with:

-

Binary or Quaternary Gradient Pump

-

Autosampler

-

Column Oven

-

Diode Array Detector (DAD) or UV-Vis Detector

-

-

Analytical balance

-

pH meter

-

Ultrasonic bath

-

Vortex mixer

-

Centrifuge

-

Syringe filters (0.22 µm or 0.45 µm, compatible with organic solvents)

-

HPLC vials with inserts

2.2 Reagents and Materials

-

This compound reference standard (purity >98%)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade or Milli-Q)

-

Formic acid (or Orthophosphoric acid, HPLC grade)

-

Internal Standard (IS) (e.g., trans-Stilbene or another suitable, stable compound with similar chromatographic behavior)

Chromatographic Conditions (Starting Point)

The following conditions are a strong starting point for method development and are based on the analysis of resveratrol and other prenylated stilbenoids.

| Parameter | Recommended Condition |

| Stationary Phase | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Elution Mode | Gradient elution is recommended to ensure good separation and peak shape. A suggested gradient is provided below. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV Diode Array Detector (DAD) at approximately 300-340 nm. A full UV scan of the reference standard is advised. |

| Injection Volume | 10-20 µL |

Suggested Gradient Elution Program:

| Time (minutes) | % Mobile Phase A (Water + 0.1% Formic Acid) | % Mobile Phase B (Acetonitrile + 0.1% Formic Acid) |

| 0.0 | 90 | 10 |

| 20.0 | 10 | 90 |

| 25.0 | 10 | 90 |

| 25.1 | 90 | 10 |

| 30.0 | 90 | 10 |

Experimental Protocols

4.1 Preparation of Standard Solutions

-

Primary Stock Solution of this compound (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 5 minutes to ensure complete dissolution.

-

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with the mobile phase (initial conditions, e.g., 90:10 Water:Acetonitrile) to create a calibration curve. A typical concentration range could be 0.1 µg/mL to 100 µg/mL.

-

Internal Standard (IS) Stock Solution (e.g., 1 mg/mL): Prepare a stock solution of the chosen internal standard in methanol.

-

Spiked Calibration Standards: To each working standard solution, add a fixed concentration of the internal standard.

4.2 Sample Preparation (from a biological matrix, e.g., plasma)

-

Protein Precipitation: To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile (containing the internal standard at a known concentration).

-

Vortex: Vortex the mixture vigorously for 1 minute to precipitate proteins.

-

Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes at 4 °C.

-

Supernatant Collection: Carefully collect the supernatant.

-

Evaporation (Optional but recommended for concentration): Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried residue in a known volume (e.g., 100 µL) of the initial mobile phase.

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

4.3 Method Validation

For use in regulated environments or for publication, the developed HPLC method should be validated according to ICH guidelines. Key validation parameters include:

-

Specificity: Assess the ability to detect the analyte in the presence of other components in the sample matrix.

-

Linearity: Analyze a series of standards over a defined concentration range and perform a linear regression of the peak area versus concentration.

-

Accuracy: Determine the closeness of the measured value to the true value by analyzing samples with known concentrations.

-

Precision: Assess the repeatability (intra-day precision) and reproducibility (inter-day precision) of the method.

-

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.

-

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.

-

Robustness: Evaluate the method's performance with small, deliberate variations in chromatographic parameters.

Quantitative Data Summary for Resveratrol and Related Compounds

The following table summarizes typical quantitative data from published HPLC methods for resveratrol, which can serve as a benchmark for the development of a method for this compound.

| Parameter | Method 1 (Pharmaceutical Dosage)[1] | Method 2 (Human Plasma)[2] | Method 3 (General Quantification)[3] |

| Column | Xterra C18 (150 x 4.6 mm, 5µm) | Phenomenex C18 (250 x 4.6 mm, 5µm) | Phenomenex Kinetics C18 (250 x 4.6 mm, 5µm) |

| Mobile Phase | 0.05 M Orthophosphoric acid (pH 2.0) : Methanol (30:70) | Methanol : Phosphate buffer (pH 6.8) (63:37) | 0.1% Orthophosphoric acid and Acetonitrile |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | Not specified |

| Detection λ | 306 nm | 306 nm | 306 nm |

| Linearity Range | 20 - 60 µg/mL | 0.010 - 6.4 µg/mL | Not specified |

| LOD | Not specified | 0.006 µg/mL | Not specified |

| LOQ | Not specified | 0.008 µg/mL | Not specified |

| Retention Time | ~7 min | ~3.94 min | Not specified |

Visualizations

Experimental Workflow for HPLC Analysis

Caption: Workflow for the HPLC analysis of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Bioavailability of 4-Prenyloxyresveratrol

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the bioavailability of 4-prenyloxyresveratrol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

A1: this compound is a derivative of resveratrol, a naturally occurring polyphenol with various reported health benefits. The prenyl group is added to the 4'-hydroxyl position of resveratrol, which increases its lipophilicity. While this modification can enhance its biological activity, like many polyphenolic compounds, this compound is expected to have low oral bioavailability due to factors such as poor aqueous solubility and rapid metabolism.[1][2][3]

Q2: What are the primary metabolic pathways that reduce the bioavailability of resveratrol and its derivatives?

A2: The primary metabolic pathways that limit the systemic availability of resveratrol and its analogs are extensive first-pass metabolism in the intestine and liver.[2][4] The main reactions are glucuronidation and sulfation of the hydroxyl groups, converting the parent compound into more water-soluble metabolites that are easily excreted.[4]

Q3: What are the main strategies to improve the oral bioavailability of this compound?

A3: Key strategies focus on protecting the molecule from rapid metabolism and enhancing its absorption. These include:

-

Nanoformulations: Encapsulating this compound in nanoparticles (e.g., solid lipid nanoparticles, nanoemulsions) can protect it from degradation in the gastrointestinal tract and improve its uptake.[5][6][7]

-

Co-administration with Bioenhancers: Compounds like piperine can inhibit the metabolic enzymes responsible for the breakdown of resveratrol and its derivatives, thereby increasing its plasma concentration.

-

Structural Modification (already applied in this compound): The addition of a prenyl group to resveratrol is itself a strategy to enhance bioavailability by increasing lipophilicity and potentially reducing metabolic breakdown.[1]

Q4: How does the increased lipophilicity of this compound affect its formulation?

A4: The increased lipophilicity of this compound makes it more suitable for lipid-based delivery systems such as solid lipid nanoparticles (SLNs) and nanoemulsions. These formulations can improve its solubility and absorption through the lymphatic system, bypassing the first-pass metabolism in the liver to some extent.[5][6]

Troubleshooting Guides

This section provides solutions to common problems encountered during the development and testing of this compound formulations.

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low in vitro drug release from nanoparticles | - High crystallinity of the lipid matrix in SLNs.- Strong interaction between the drug and the polymer matrix.- Inadequate dissolution medium. | - For SLNs, consider using a blend of solid and liquid lipids to create a less ordered matrix (Nanostructured Lipid Carriers - NLCs).[8]- Optimize the drug-to-polymer ratio.- Ensure the dissolution medium contains a suitable surfactant (e.g., Tween 80) to ensure sink conditions for a lipophilic compound. |

| High variability in in vivo pharmacokinetic data | - Inconsistent gavage technique.- Food effects on absorption.- Inadequate blood sampling times. | - Ensure all personnel are properly trained in oral gavage techniques to minimize stress and ensure accurate dosing.- Fast animals overnight before dosing to reduce variability from food-drug interactions.- Conduct a pilot study to determine the optimal blood sampling time points to capture the Cmax accurately. |

| Low oral bioavailability despite nanoformulation | - Particle size of the nanoformulation is too large for efficient absorption.- Instability of the nanoformulation in the gastrointestinal tract.- Rapid metabolism still occurring despite encapsulation. | - Optimize the formulation and processing parameters (e.g., homogenization speed, sonication time) to achieve a smaller particle size (ideally <200 nm).- Evaluate the stability of the nanoformulation in simulated gastric and intestinal fluids.- Consider co-encapsulating a metabolic inhibitor, such as piperine, within the nanoformulation. |

| Interference in HPLC-UV analysis of plasma samples | - Endogenous plasma components co-eluting with the analyte.- Improper sample preparation leading to protein precipitation issues. | - Optimize the mobile phase composition and gradient to improve the separation of the analyte from plasma components.- Use a more effective protein precipitation agent (e.g., a mixture of methanol and acetonitrile) and ensure complete precipitation by cooling the samples.[9]- Employ a solid-phase extraction (SPE) method for cleaner sample preparation. |

Data Presentation

While specific quantitative data for this compound is limited in publicly available literature, data from a closely related methoxylated resveratrol derivative, isorhapontigenin, can provide insights into the expected pharmacokinetic improvements over resveratrol.

Table 1: Comparative Pharmacokinetic Parameters of Resveratrol vs. Isorhapontigenin in Rats

| Parameter | Resveratrol (200 µmol/kg, oral) | Isorhapontigenin (200 µmol/kg, oral) | Fold Improvement |

| Cmax (µM) | ~0.8 | ~2.5 | ~3.1x |

| AUC₀→last (µM*h) | ~2.5 | ~7.5 | ~3.0x |

| Oral Bioavailability (F %) | ~17% | ~30% | ~1.8x |

Data adapted from a study on isorhapontigenin pharmacokinetics. This table serves as an illustrative example of the potential bioavailability enhancement through structural modification of resveratrol.[10]

Experimental Protocols

Preparation of this compound Loaded Solid Lipid Nanoparticles (SLNs)

Objective: To encapsulate this compound in SLNs to improve its oral bioavailability.

Materials:

-

This compound

-

Solid lipid (e.g., glyceryl monostearate, Compritol® 888 ATO)

-

Surfactant (e.g., Tween 80, Poloxamer 188)

-

Deionized water

-

Organic solvent (e.g., acetone, if using solvent emulsification method)

Methodology (High-Pressure Homogenization):

-

Melt the solid lipid at a temperature approximately 5-10°C above its melting point.

-

Dissolve the this compound in the molten lipid.

-

Separately, heat the aqueous surfactant solution to the same temperature.

-

Add the hot lipid phase to the hot aqueous phase under high-speed stirring to form a coarse pre-emulsion.

-

Homogenize the pre-emulsion using a high-pressure homogenizer at an appropriate pressure (e.g., 500-1500 bar) for several cycles.

-

Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.

-